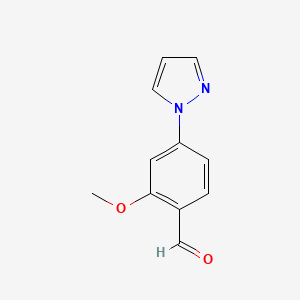

2-Methoxy-4-pyrazol-1-ylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-4-pyrazol-1-ylbenzaldehyde is a research chemical with the molecular formula C11H10N2O . It appears as a yellow solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves various strategies like multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane has been reported to yield 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .Aplicaciones Científicas De Investigación

Synthetic Applications and Methodology

Novel Compound Synthesis : The synthesis of complex molecules, such as (E)-4-{4-[2-(2,4-Dinitrophenoxy)ethoxy]-3-methoxybenzylideneamino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, has been reported, demonstrating the role of methoxybenzaldehyde derivatives in constructing molecules with potential biological activity. This synthesis showcases the versatility of these compounds in organic synthesis, providing insights into the structural influence on molecular packing and interactions (Chun-Hua Diao & Zuo‐Liang Jing, 2006).

Mechanistic Insights : Extensive kinetic studies have been performed on reactions involving 4-methoxybenzaldehyde, showcasing the impact of catalysts like fructose in promoting reactions towards the synthesis of tetrahydrobenzo[b]pyrans. These studies offer valuable information on reaction kinetics, mechanism, and the role of solvent and temperature, contributing to the understanding of catalyzed synthetic processes (Younes Ghalandarzehi, S. Habibi‐Khorassani, & M. Shahraki, 2016).

Bioactive Compound Development

- Antioxidant and Cytotoxic Activities : Research into lignin-derived 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles synthesized with aromatic aldehydes has shown significant antioxidant activity and low cytotoxicity. These findings suggest the potential of methoxybenzaldehyde derivatives in developing agents for managing free radical-related diseases or as food additives, highlighting their relevance in medicinal chemistry and food science (Xiao-hui Yang et al., 2014).

Molecular Synthesis and Catalysis

- Efficient Synthesis Techniques : The synthesis of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions shows the utility of methoxybenzaldehyde derivatives in constructing complex molecules. This process highlights the functional group tolerance, efficiency, and selectivity of these reactions under mild conditions, indicating their usefulness in the synthesis of compounds with potential pharmacological activities (Zhiyuan Chen & Jie Wu, 2010).

Direcciones Futuras

The future directions for research on 2-Methoxy-4-pyrazol-1-ylbenzaldehyde could involve the development of synthetic approaches to new pyrazole–benzimidazole conjugates . Additionally, the synthesis of biologically important nitrogen heterocycles under mild conditions with the use of inexpensive reagents remains a challenging problem .

Propiedades

IUPAC Name |

2-methoxy-4-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-7-10(4-3-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSLWMHZVILTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)

![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)

![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)